Product packaging for Cadmium;yttrium(Cat. No.:CAS No. 12014-41-4)

Cadmium;yttrium

Cat. No.: B14716129
CAS No.: 12014-41-4
M. Wt: 763.4 g/mol
InChI Key: QAIHLGQECGWBQK-UHFFFAOYSA-N
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Description

Cadmium (Cd) is a transition metal with versatile applications in semiconductors, batteries, and photovoltaics, while yttrium (Y) is a rare earth element known for enhancing optical and electronic properties in host materials . The combination of cadmium and yttrium in compounds like yttrium-doped cadmium molybdate (Y: CdMoO₄) has gained attention for its nonlinear optical (NLO) properties, particularly in laser safety devices . This article focuses on comparing Y: CdMoO₄ with structurally or functionally analogous compounds, supported by experimental data and research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cd6Y B14716129 Cadmium;yttrium CAS No. 12014-41-4

Properties

CAS No.

12014-41-4

Molecular Formula

Cd6Y

Molecular Weight

763.4 g/mol

IUPAC Name

cadmium;yttrium

InChI

InChI=1S/6Cd.Y

InChI Key

QAIHLGQECGWBQK-UHFFFAOYSA-N

Canonical SMILES

[Y].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd]

Origin of Product

United States

Preparation Methods

High-Temperature Melting and Alloying

The foundational method for synthesizing cadmium-yttrium intermetallics involves direct reaction of elemental constituents at elevated temperatures. As detailed in phase diagram studies, yttrium and cadmium powders are sealed in tantalum or quartz ampoules under inert argon atmospheres to prevent oxidation. The mixture is heated to temperatures exceeding 1,260°C, significantly above cadmium's boiling point (767°C), necessitating precise pressure control to maintain stoichiometric ratios.

Critical parameters include:

Parameter Typical Range Observed Effect on Phase Formation
Heating Rate 5–10°C/min Slower rates favor YCd6 formation
Final Temperature 1,100–1,300°C Temperatures >1,200°C stabilize YCd phase
Cooling Rate Furnace cooling Prevents cracking in YCd2 crystals

This method produces polycrystalline ingots with phase purity confirmed through X-ray diffraction (XRD). The cubic YCd phase ($$a = 0.4658 \, \text{nm}$$) and hexagonal YCd2 ($$a = 4.882 \, \text{Å}, c = 3.501 \, \text{Å}$$) are preferentially formed at 3:1 Cd:Y ratios.

Stoichiometric Control and Peritectic Reactions

The Y-Cd system exhibits complex peritectic behavior, with four intermediate phases decomposing rather than melting congruently. For instance, YCd3 undergoes peritectic decomposition at 1,040°C into YCd2 and liquid Cd. To achieve single-phase YCd4, rapid quenching from 1,150°C followed by annealing at 800°C for 48 hours is required, producing the cubic phase ($$a = 21.492 \, \text{Å}$$).

Vapor Deposition Techniques for Thin-Film Architectures

Spray Pyrolysis Synthesis

Spray pyrolysis has emerged as the dominant vapor-phase method for creating yttrium-doped cadmium oxide (Y:CdO) films. As demonstrated by Ikhioya et al., precursor solutions containing cadmium acetate (0.1M) and yttrium nitrate (0.01–0.04 mol%) are atomized onto heated glass substrates (300°C). The process achieves film thicknesses of 150 nm with cluster grain sizes reduced from 85 nm (undoped) to 42 nm at 4% Y doping.

Key process variables include:

Variable Optimal Value Impact on Film Properties
Substrate Temperature 300 ± 5°C Higher temps increase carrier density
Nozzle Distance 21 cm Reduces thermal gradient-induced stress
Deposition Pressure 105 N/m² Lower pressures decrease porosity

This method yields films with 70% visible-light transmittance and tunable bandgaps ($$2.24–2.62 \, \text{eV}$$) via Burstein-Moss shift.

Dopant Incorporation Dynamics

Yttrium doping concentration critically influences electrical properties. At 4% Y content, resistivity reaches $$4.7 \times 10^{-4} \, \Omega \cdot \text{cm}$$ due to increased carrier concentration ($$8.9 \times 10^{20} \, \text{cm}^{-3}$$). However, excessive doping (>5%) induces lattice strain, degrading crystallinity as evidenced by XRD peak broadening ($$\text{FWHM} > 0.45^\circ$$).

Structural and Phase Characterization

X-ray Diffraction Analysis

XRD remains indispensable for phase identification. The cubic YCd structure ([PDF 12014-41-4]) shows predominant (111) orientation at $$2\theta = 38.2^\circ$$, while YCd6 exhibits orthorhombic symmetry ($$a = 15.48 \, \text{Å}$$). Texture coefficients calculated via Harris analysis reveal that spray-pyrolyzed films develop (100) preferential growth at substrate temperatures >280°C.

Thermal Analysis of Phase Transitions

Differential thermal analysis (DTA) of Y-Cd alloys identifies three invariant reactions:

  • Eutectic at 650°C (Y + YCd → Liquid)
  • Peritectic at 1,040°C (YCd2 + Liquid → YCd3)
  • Congruent melting of YCd at 1,260°C

These transitions guide post-synthesis annealing protocols to eliminate metastable phases.

Comparative Evaluation of Synthesis Methods

Method Advantages Limitations Typical Applications
Solid-State Synthesis Bulk production, phase purity High energy consumption Structural alloys, superconductors
Spray Pyrolysis Low-temperature processing Limited to thin films Transparent conductive oxides

Recent advances in hybrid approaches, such as mechanochemical pre-treatment followed by spray deposition, show promise in combining the benefits of both methods.

Chemical Reactions Analysis

Types of Reactions

Cadmium-yttrium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the reactivity of its constituent elements .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cadmium oxide, yttrium oxide, and various halides.

Scientific Research Applications

Cadmium-yttrium has several scientific research applications due to its unique properties. Some of the key applications include:

Mechanism of Action

The mechanism by which cadmium-yttrium exerts its effects is primarily related to its electronic structure and the interactions between cadmium and yttrium atoms. The compound’s unique properties arise from the combination of cadmium’s relatively high atomic number and yttrium’s rare-earth characteristics. These interactions influence the compound’s conductivity, magnetic properties, and reactivity .

Comparison with Similar Compounds

Structural and Morphological Comparison

Yttrium-Doped Cadmium Molybdate (Y: CdMoO₄)

  • Crystal Structure : Tetragonal scheelite structure (space group I4₁/a) confirmed via XRD. Yttrium doping (0.1–0.5%) substitutes Cd²⁺ sites, causing lattice contraction but preserving the tetragonal framework .
  • Particle Size : Doping reduces crystallite size from ~45 nm (pristine CdMoO₄) to ~32 nm (0.5% Y: CdMoO₄) due to Y³⁺-induced strain .
  • Morphology: Cubic nanoparticles with agglomeration tendencies; particle size decreases with higher Y concentrations .

Yttrium-Doped Cadmium Oxide (Y: CdO)

  • Crystal Structure : Cubic structure (lattice parameter 0.4658 nm) unaffected by Y doping, but cluster grain size and porosity decrease with Y content .
  • Morphology : Polycrystalline thin films with reduced surface roughness compared to CdMoO₄ .

Erbium-Doped Silver Molybdate (Er: Ag₂MoO₄)

  • Crystal Structure : Cubic structure similar to Ag₂MoO₄. Er³⁺ doping introduces defect states, enhancing NLO absorption without structural distortion .
Table 1: Structural Properties of Y-Doped Compounds
Compound Crystal Structure Doping Effect on Size Key Morphological Change
Y: CdMoO₄ Tetragonal Size ↓ (45 nm → 32 nm) Agglomerated cubic NPs
Y: CdO Cubic Grain size ↓ Smoother thin films
Er: Ag₂MoO₄ Cubic Defect states ↑ Spherical NPs

Optical and Electronic Properties

Y: CdMoO₄

  • Band Gap : Increases from 3.27 eV (pristine) to 3.45 eV (0.5% Y) due to Burstein-Moss effect .
  • UV-Vis Absorption : Enhanced visible absorption (400–800 nm) at low Y concentrations (0.1–0.3%) but reduced at higher doping (0.5%) .

Y: CdO

  • Band Gap : Increases marginally (2.2–2.4 eV) with Y doping, improving transparency in thin films .

Cerium-Doped Cadmium Ferrites (Ce: CdFe₂O₄)

  • Band Gap : Tuned from 2.8 eV (pristine) to 3.1 eV with Ce doping, attributed to oxygen vacancy formation .
Table 2: Optical Properties of Doped Cadmium Compounds
Compound Band Gap (eV) Absorption Range (nm) Notable Mechanism
Y: CdMoO₄ 3.27–3.45 200–300 (UV) Oxygen vacancy defects
Y: CdO 2.2–2.4 300–500 (Visible) Reduced grain boundaries
Ce: CdFe₂O₄ 2.8–3.1 250–400 (UV) Ce³⁺-induced vacancies

Y: CdMoO₄

  • Two-Photon Absorption (2PA) : 2PA coefficient (β) increases from 2.4 × 10⁻¹¹ m/W (pristine) to 8.9 × 10⁻¹¹ m/W (0.5% Y) at 532 nm excitation. Oxygen vacancies from Y³⁺ substitution enhance charge carrier separation .
  • Optical Limiting Threshold : Reduced from 0.75 J/cm² (pristine) to 0.35 J/cm² (0.5% Y), ideal for laser safety devices .

Er: Ag₂MoO₄

  • 2PA Coefficient : Reaches 6.5 × 10⁻¹¹ m/W, driven by Er³⁺-induced defect states .

Europium-Doped Yttrium Vanadate (Eu: YVO₄)

  • Photoluminescence : Enhanced red emission (614 nm) due to Eu³⁺ 4f-4f transitions, used in bioimaging .
Table 3: Nonlinear Optical Performance
Compound 2PA Coefficient (m/W) Application
Y: CdMoO₄ 8.9 × 10⁻¹¹ Laser safety devices
Er: Ag₂MoO₄ 6.5 × 10⁻¹¹ Optical limiters
Eu: YVO₄ N/A Bioimaging probes

Comparative Analysis with Other Doped Cadmium Compounds

Mechanistic Differences

  • Y: CdMoO₄ vs. Y: CdO : Y doping in CdMoO₄ introduces oxygen vacancies, while in CdO, it reduces grain boundaries. The former enhances NLO properties, whereas the latter improves electrical conductivity .
  • Y: CdMoO₄ vs. Ce: CdFe₂O₄ : Both systems show band gap widening, but Ce doping in ferrites alters magnetic properties, unlike Y in molybdates .

Performance Metrics

  • Optical Limiting : Y: CdMoO₄ outperforms Er: Ag₂MoO₄ in 2PA efficiency due to higher defect density .
  • Biocompatibility : Yttrium-doped hydroxylapatite (Y: HA) shows superior osteoblast adhesion compared to Cd-doped HA, highlighting Y's versatility .

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